molecular formula C18H20N2O3S B6714418 N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide

N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide

Cat. No.: B6714418
M. Wt: 344.4 g/mol
InChI Key: UEITVNLWYYTNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclobutyl ring attached to a phenyl group, and a benzamide moiety linked to a sulfamoylmethyl group

Properties

IUPAC Name

N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c19-24(22,23)13-14-7-9-15(10-8-14)17(21)20-18(11-4-12-18)16-5-2-1-3-6-16/h1-3,5-10H,4,11-13H2,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEITVNLWYYTNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide typically involves multiple steps, starting with the preparation of (1-phenylcyclobutyl)methanamine. This intermediate can be synthesized through the reaction of phenylcyclobutane with ammonia under specific conditions . Finally, the benzamide moiety is introduced through an amidation reaction with 4-aminobenzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoylmethyl group is particularly important for its binding affinity and specificity . Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylcyclobutyl)-4-(methylsulfonyl)benzamide
  • N-(1-phenylcyclobutyl)-4-(sulfamoyl)benzamide
  • N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)aniline

Uniqueness

N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide stands out due to its unique combination of a cyclobutyl ring and a sulfamoylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.